(4-Bromothiazol-2-yl)methanamine hydrochloride
Overview
Description
“(4-Bromothiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H6BrClN2S . It has a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a bromine atom and a methanamine group . The exact spatial arrangement of these atoms could be further analyzed using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.53 and an InChI code of 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . It should be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Characterization
Selective Bromination and Synthesis
A study by Jasouri et al. (2010) investigated the synthesis of related compounds, highlighting the bromination process in cyclopentanone ring derivatives and the synthesis of related methanamines. This research is relevant for understanding the synthesis routes that may apply to (4-Bromothiazol-2-yl)methanamine hydrochloride (Jasouri, Khalafy, Badali, & Piltan, 2010).
Synthesis and Spectroscopic Characterization
The synthesis and spectroscopic characterization of related methanamine compounds were explored by Shimoga, Shin, & Kim (2018). These insights can be crucial for understanding the chemical properties of this compound (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
Thomas, Adhikari, & Shetty (2010) synthesized a series of methanamine derivatives and evaluated their in vitro antibacterial and antifungal activities, demonstrating potential applications in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Antitumor Activity
Károlyi et al. (2012) synthesized novel functionalized methanamines, including derivatives with potential antitumor activity against various human cancer cell lines. This research underscores the potential application of methanamine derivatives in cancer therapy (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Synthesis and Evaluation of Derivatives
Synthesis of Novel Azetidine Derivative
Rao, Prasad, & Rao (2013) synthesized and evaluated a bromopyridin-based azetidine derivative for its antibacterial and antifungal activity, providing insights into the synthesis and potential applications of similar compounds (Rao, Prasad, & Rao, 2013).
Cytotoxic Effect of Derivatives
Ferri et al. (2013) investigated the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes, demonstrating significant cytotoxic effects on cancer cell lines. This study highlights the potential medical applications of methanamine derivatives in oncology (Ferri, Cazzaniga, Mazzarella, Curigliano, Lucchini, Zerla, Gandolfi, Facchetti, Pellizzoni, & Rimoldi, 2013).
Future Directions
The future directions for research on “(4-Bromothiazol-2-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the biological activity of many thiazole compounds, they may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYLPOFJYZDHDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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